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molecular formula C12H17NO3S B8699476 3-acetyl-N,N-diethylbenzenesulfonamide

3-acetyl-N,N-diethylbenzenesulfonamide

Cat. No. B8699476
M. Wt: 255.34 g/mol
InChI Key: HOGTVKYJWMULKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459131

Procedure details

A solution of 40.4 g (0.20 mol) of 3-acetylbenzenesulfonyl fluoride, 32.2 g (0.44 mol) of diethylamine in 200 ml of dry tetrahydrofuran is stirred overnight at 23° C. and then refluxed for two days. Diethylamine (10 ml) is added and the solution refluxed for 24 hours and the solvent removed. The residue is dissolved in CH2Cl2 and the solution washed with 1NHCl and H2O. The CH2Cl2 layer is dried (MgSO4) and the solvent removed to give 45 g (88%) of thick oil. A sample is chromatographed (silica gel column) with CH2Cl2 to give a viscous oil.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([S:10](F)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[CH2:14]([NH:16][CH2:17][CH3:18])[CH3:15]>O1CCCC1>[C:1]([C:4]1[CH:5]=[C:6]([S:10]([N:16]([CH2:17][CH3:18])[CH2:14][CH3:15])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1)S(=O)(=O)F
Name
Quantity
32.2 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in CH2Cl2
WASH
Type
WASH
Details
the solution washed with 1NHCl and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)S(=O)(=O)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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